

Application Notes and Protocols for GLP-1(7-36) amide ELISA Kit

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Compound of Interest

Compound Name: GLP-1(7-36), amide

Cat. No.: B1663877

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Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient ingestion. The primary biologically active form, GLP-1(7-36) amide, plays a crucial role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon release, and delaying gastric emptying. Consequently, GLP-1 receptor agonists have become a significant class of therapeutics for the management of type 2 diabetes and obesity.

The GLP-1(7-36) amide ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a highly sensitive and specific method for the quantitative determination of active GLP-1(7-36) amide in various biological samples, including plasma, serum, and cell culture supernatants. This document provides a detailed protocol for the use of a typical GLP-1(7-36) amide ELISA kit and guidelines for data analysis and interpretation.

Assay Principle

The GLP-1(7-36) amide ELISA is a sandwich immunoassay. The wells of a microplate are pre-coated with a capture antibody specific for GLP-1(7-36) amide. When the standards and samples are added to the wells, the GLP-1(7-36) amide present binds to the immobilized antibody. Following an incubation period, a biotinylated detection antibody, also specific for GLP-1(7-36) amide, is added, which binds to a different epitope on the captured GLP-1. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to

the biotinylated detection antibody. After a final wash to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the concentration of GLP-1(7-36) amide in the sample. The absorbance is measured using a microplate reader, and the concentration is determined by comparison with a standard curve.

Experimental Protocols

Materials and Reagents

- GLP-1(7-36) amide ELISA microplate (96-well)
- GLP-1(7-36) amide standard
- Biotinylated anti-GLP-1(7-36) amide antibody
- Streptavidin-HRP conjugate
- Assay Diluent
- Wash Buffer concentrate
- TMB Substrate
- Stop Solution
- Plate sealers
- Distilled or deionized water
- Microplate reader capable of measuring absorbance at 450 nm

Sample Collection and Preparation

Proper sample collection and handling are critical for accurate GLP-1(7-36) amide measurements due to its rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).

- Plasma: Collect whole blood into tubes containing EDTA and a DPP-IV inhibitor. Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and

store at -80°C until use. Avoid repeated freeze-thaw cycles.

- **Serum:** Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging at 1,600 x g for 15 minutes at 4°C. It is recommended to add a DPP-IV inhibitor to the collection tube. Aliquot the serum and store at -80°C.
- **Cell Culture Supernatants:** Collect cell culture media and centrifuge to remove any cells or debris. Aliquot the supernatant and store at -80°C.

Reagent Preparation

- **Wash Buffer:** Dilute the concentrated Wash Buffer with distilled or deionized water according to the kit instructions (typically a 1:20 or 1:25 dilution).
- **GLP-1(7-36) amide Standard:** Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with Assay Diluent to generate a standard curve. A typical standard curve may range from 0 to 1000 pg/mL[1].
- **Biotinylated Detection Antibody:** Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in Assay Diluent as per the kit's instructions.
- **Streptavidin-HRP Conjugate:** Prepare the working solution of the Streptavidin-HRP conjugate by diluting the concentrated conjugate in Assay Diluent as specified in the protocol.

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 100 µL of each standard, control, and sample to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
- Cover the plate with a plate sealer and incubate for 2 hours at room temperature.
- Aspirate the liquid from each well and wash the plate four times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and blot it dry on a clean paper towel.

- Add 100 μ L of the diluted Biotinylated Detection Antibody to each well.
- Cover the plate with a new plate sealer and incubate for 1 hour at room temperature.
- Repeat the wash step as described in step 4.
- Add 100 μ L of the diluted Streptavidin-HRP conjugate to each well.
- Cover the plate and incubate for 1 hour at room temperature.
- Repeat the wash step as described in step 4.
- Add 100 μ L of TMB Substrate to each well.
- Incubate the plate in the dark for 15-30 minutes at room temperature.
- Add 50 μ L of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- **Calculate Average Absorbance:** Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- **Subtract Blank:** Subtract the average absorbance of the zero standard (blank) from the average absorbance of all other standards and samples[1].
- **Generate Standard Curve:** Plot the corrected absorbance values for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4PL) curve fit is often the best model for ELISA data[1].
- **Calculate Sample Concentrations:** Use the equation of the standard curve to determine the concentration of GLP-1(7-36) amide in the unknown samples. If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Data Presentation

Typical Standard Curve Data

The following table represents a typical standard curve for a GLP-1(7-36) amide ELISA kit. Note that a new standard curve must be generated for each assay.

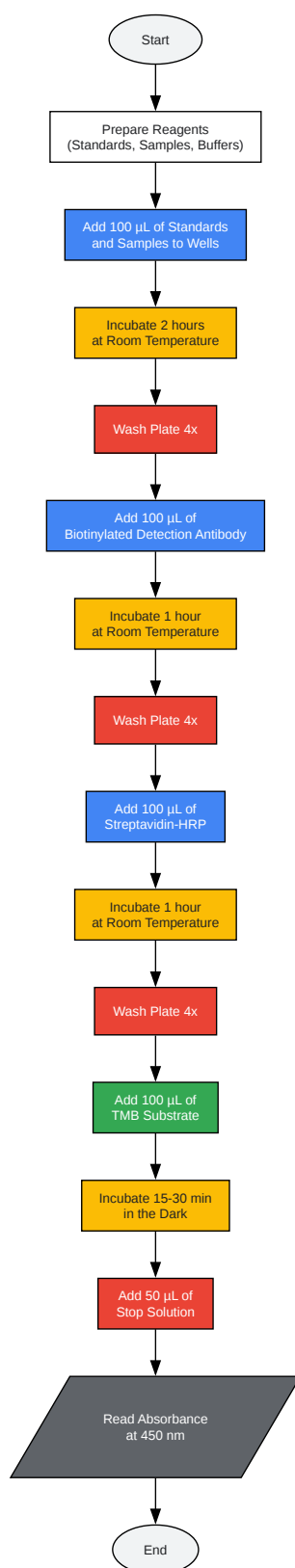
Standard Concentration (pg/mL)	Raw Absorbance (OD at 450 nm)	Corrected Absorbance (OD at 450 nm)
0	0.073	0.000
59.6	0.128	0.055
95.4	0.163	0.090
152.6	0.260	0.187
244.1	0.466	0.393
390.6	0.902	0.829
625	1.826	1.753
1000	3.338	3.265

Data adapted from a sample ELISA kit datasheet for demonstration purposes only.[\[1\]](#)

Sample Data Calculation

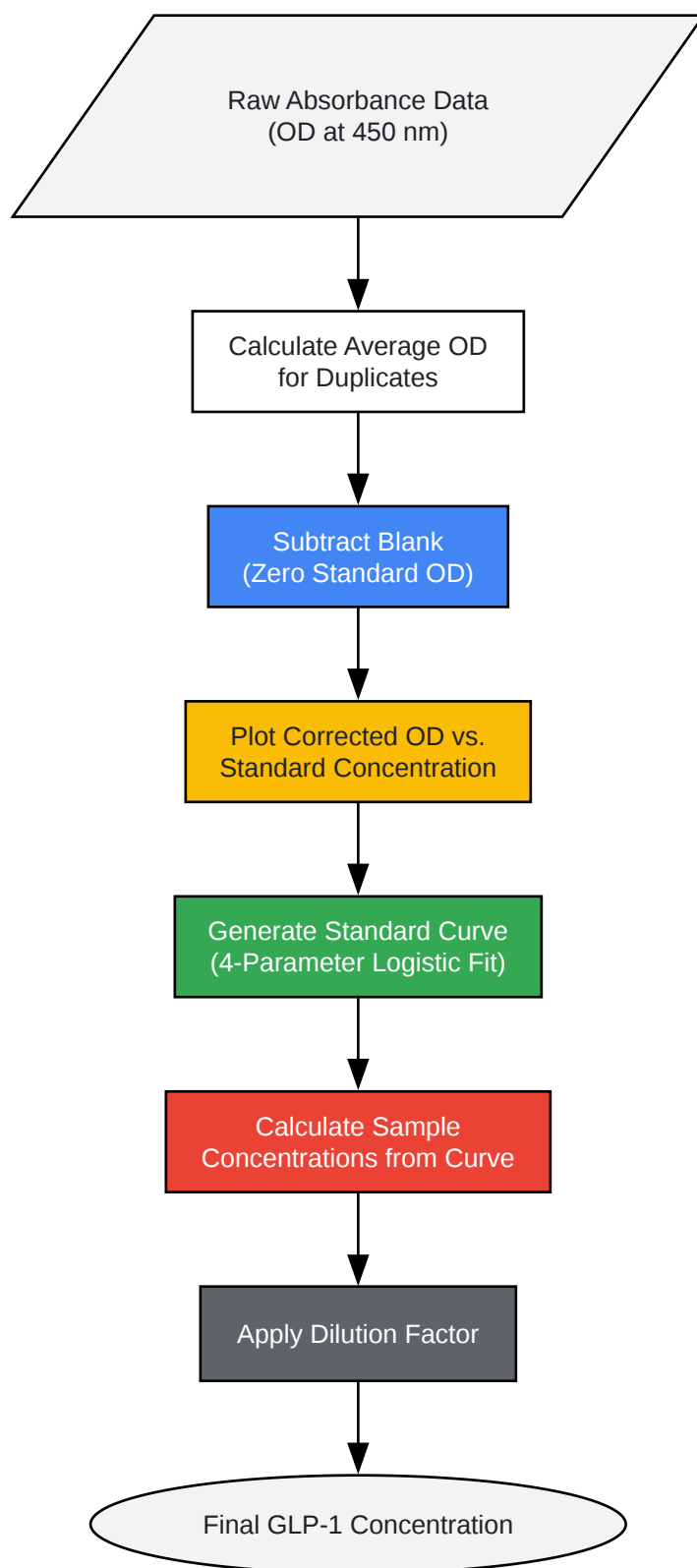
Sample ID	Dilution Factor	Average Raw OD	Corrected OD	Calculated Concentration (pg/mL)	Final Concentration (pg/mL)
Sample 1	1	0.512	0.439	265.3	265.3
Sample 2	5	0.875	0.802	385.1	1925.5

Visualizations



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Caption: Experimental workflow for the GLP-1(7-36) amide ELISA.



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Caption: Data analysis pipeline for GLP-1(7-36) amide ELISA results.

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References

- 1. content.abcam.com [content.abcam.com]
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